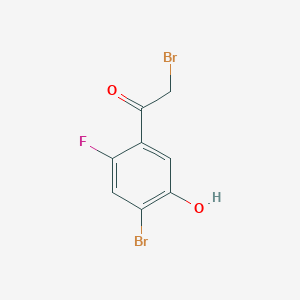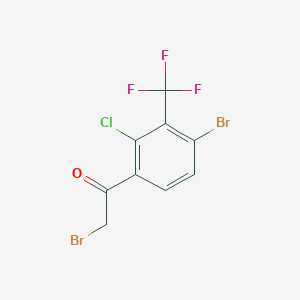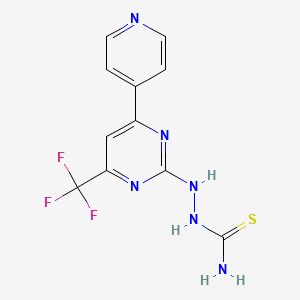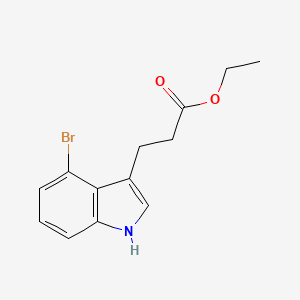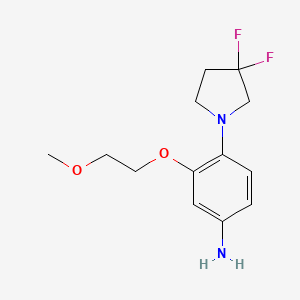
4-(3,3-Difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms, an aniline moiety, and a methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Aniline Moiety: The aniline group can be introduced through a nucleophilic aromatic substitution reaction.
Addition of the Methoxyethoxy Group: The methoxyethoxy group can be added via an etherification reaction using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may target the nitro group (if present) or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(3,3-Difluoropyrrolidin-1-yl)aniline: Lacks the methoxyethoxy group.
3-(2-Methoxyethoxy)aniline: Lacks the pyrrolidine ring and fluorine atoms.
4-(Pyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline: Lacks the fluorine atoms.
Uniqueness
4-(3,3-Difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline is unique due to the presence of both the difluoropyrrolidine ring and the methoxyethoxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18F2N2O2 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C13H18F2N2O2/c1-18-6-7-19-12-8-10(16)2-3-11(12)17-5-4-13(14,15)9-17/h2-3,8H,4-7,9,16H2,1H3 |
InChI Key |
KMBRTTWTSLQWAM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)N)N2CCC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


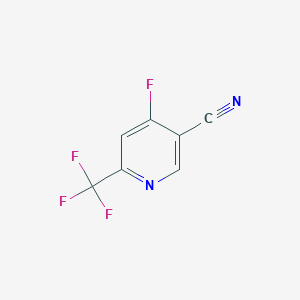
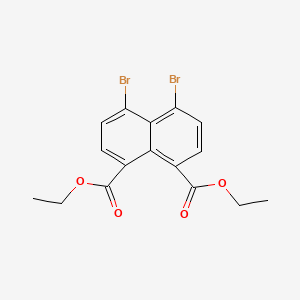






![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
